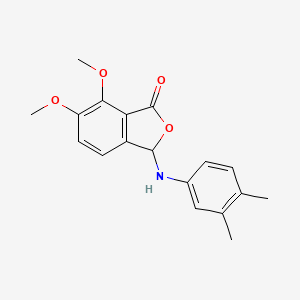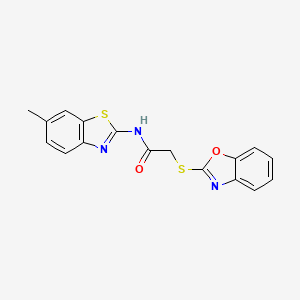
1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the piperazine family This compound is characterized by the presence of a propylsulfonyl group attached to the piperazine ring and a 3,4,5-trimethoxybenzyl group
Vorbereitungsmethoden
The synthesis of 1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine typically involves multiple steps:
-
Synthetic Routes and Reaction Conditions
- The synthesis begins with the preparation of the piperazine ring, which can be achieved through the cyclization of ethylenediamine with dihaloalkanes.
- The propylsulfonyl group is introduced via sulfonation reactions, where propylsulfonyl chloride reacts with the piperazine ring under basic conditions.
- The final step involves the attachment of the 3,4,5-trimethoxybenzyl group through nucleophilic substitution reactions, using appropriate benzyl halides and piperazine derivatives.
-
Industrial Production Methods
- Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
- Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
Analyse Chemischer Reaktionen
1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
-
Common Reagents and Conditions
- Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
- Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
- Substitution reactions often utilize alkyl halides or aryl halides in the presence of a base.
-
Major Products Formed
- Oxidation of the methoxy groups yields aldehydes or carboxylic acids.
- Reduction of the sulfonyl group results in sulfides or thiols.
- Substitution reactions produce various benzyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine has diverse applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Serves as a ligand in coordination chemistry.
-
Biology
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Explored for its effects on cellular signaling pathways.
-
Medicine
- Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Evaluated as a candidate for drug development due to its unique structure.
-
Industry
- Utilized in the development of specialty chemicals and materials.
- Employed in the synthesis of advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets:
-
Molecular Targets and Pathways
- The compound may interact with enzymes, altering their activity and affecting metabolic pathways.
- It can modulate receptor activity, influencing cellular signaling and physiological responses.
-
Pathways Involved
- The compound’s effects on cellular signaling pathways, such as the MAPK/ERK pathway, are of particular interest.
- Its interaction with oxidative stress pathways is also being explored.
Vergleich Mit ähnlichen Verbindungen
1-(Propylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(Propylsulfonyl)-4-benzylpiperazine: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
1-(Methylsulfonyl)-4-(3,4,5-trimethoxybenzyl)piperazine: The methylsulfonyl group alters the compound’s steric and electronic characteristics.
4-(3,4,5-Trimethoxybenzyl)piperazine: Absence of the sulfonyl group affects its solubility and interaction with biological targets.
-
Uniqueness
- The presence of both the propylsulfonyl and 3,4,5-trimethoxybenzyl groups imparts unique chemical and biological properties to the compound.
- Its dual functional groups allow for versatile reactivity and potential applications in various fields.
Eigenschaften
Molekularformel |
C17H28N2O5S |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
1-propylsulfonyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C17H28N2O5S/c1-5-10-25(20,21)19-8-6-18(7-9-19)13-14-11-15(22-2)17(24-4)16(12-14)23-3/h11-12H,5-10,13H2,1-4H3 |
InChI-Schlüssel |
KSRVKVLAIUPPAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-2-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10877654.png)
![2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide](/img/structure/B10877657.png)
![2-({[(2,4-Dichlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10877667.png)
![2-[(4-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B10877671.png)
![6-(4-bromophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10877674.png)
![2-(4-{[4-(Ethoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10877678.png)
![2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10877683.png)
![2-{2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10877690.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10877696.png)


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(butan-2-yl)piperazine](/img/structure/B10877732.png)

